molecular formula C7H9F2N3 B12961226 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine

1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine

Cat. No.: B12961226
M. Wt: 173.16 g/mol
InChI Key: NDTIDFRYCUDNBH-UHFFFAOYSA-N
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Description

1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine is a synthetic compound characterized by the presence of a difluorocyclobutyl group attached to a pyrazolamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine typically involves the reaction of 3,3-difluorocyclobutanone with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes in the inflammatory cascade, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

  • (3,3-Difluorocyclobutyl)methanol
  • (3,3-Difluorocyclobutyl)ethanol
  • 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid

Comparison: 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine stands out due to its unique combination of a difluorocyclobutyl group and a pyrazolamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced stability, reactivity, and bioactivity.

Biological Activity

1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclobutyl group attached to a pyrazole moiety. This compound has garnered attention due to its potential biological activities and therapeutic applications. Understanding its biological activity is crucial for its development in medicinal chemistry.

  • Molecular Formula : C8H11F2N3
  • Molecular Weight : Approximately 201.22 g/mol
  • Structural Features : The difluorocyclobutyl group enhances the compound's stability and reactivity, making it an interesting candidate for various biological interactions.

Research indicates that this compound interacts with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. Studies are ongoing to elucidate the precise mechanisms involved.

Interaction Studies

Interaction studies have focused on the binding affinity of the compound towards different biological targets. Key findings include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may play a role in disease modulation.
  • Receptor Binding : Preliminary studies suggest that it may bind effectively to specific receptors, influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular WeightUnique Features
This compound201.22 g/molContains a difluorocyclobutyl group affecting reactivity
1-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine187.19 g/molDifferent position of amine group on pyrazole ring
4-Bromo-1-(3,3-difluorocyclobutyl)methyl-pyrazol-3-amine239.08 g/molContains a bromine atom instead of a methyl group

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neurodegenerative Disease Models : Research has indicated that derivatives of pyrazole compounds can inhibit pathways associated with neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's and ALS .
  • Cancer Cell Lines : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
  • Inflammation Models : The compound has been evaluated for anti-inflammatory properties, demonstrating significant inhibition of pro-inflammatory cytokines in cellular assays .

Properties

Molecular Formula

C7H9F2N3

Molecular Weight

173.16 g/mol

IUPAC Name

1-(3,3-difluorocyclobutyl)pyrazol-4-amine

InChI

InChI=1S/C7H9F2N3/c8-7(9)1-6(2-7)12-4-5(10)3-11-12/h3-4,6H,1-2,10H2

InChI Key

NDTIDFRYCUDNBH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)N2C=C(C=N2)N

Origin of Product

United States

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